BenchChemオンラインストアへようこそ!

Mycolog

Clinical Trial Comparative Efficacy Cutaneous Candidiasis

Mycolog (Mycolog-II) is a fixed-dose topical combining nystatin 100,000 USP units/g and triamcinolone acetonide 1 mg/g for cutaneous candidiasis. KEY PROCUREMENT DIFFERENTIATOR: The original Mycolog II formulation excludes ethylenediamine hydrochloride, a potent contact sensitizer still present in certain generics (e.g., Myco-Triacet II). Specifying ethylenediamine-free excipient composition directly mitigates iatrogenic allergic contact dermatitis risk—a critical patient-safety factor not captured by standard AB therapeutic equivalence ratings. Clinical evidence shows faster reduction of erythema and pruritus versus nystatin monotherapy in the first days of treatment, improving compliance and preventing scratching/secondary infection. Ideal for formularies serving populations with known or suspected contact dermatitis history.

Molecular Formula C21H27FO6
Molecular Weight 394.4 g/mol
Cat. No. B7812407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycolog
Molecular FormulaC21H27FO6
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O
InChIInChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3
InChIKeyGFNANZIMVAIWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 15 g / 30 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mycolog (Nystatin/Triamcinolone Acetonide) Combination Therapy: A Baseline Procurement and Clinical Reference


Mycolog (MYCOLOG-II) is a fixed-dose combination topical product containing the polyene antifungal nystatin (100,000 USP units per gram) and the synthetic corticosteroid triamcinolone acetonide (1 mg per gram). It is indicated for the treatment of cutaneous candidiasis [1]. The nystatin component exerts specific anticandidal activity by binding to sterols in the fungal cell membrane, while triamcinolone acetonide provides anti-inflammatory, antipruritic, and vasoconstrictive actions [1]. The brand name Mycolog II has been discontinued in the U.S., but FDA-approved generic equivalents are available [1].

Why Direct Substitution of Mycolog with Generic Nystatin/Triamcinolone Acetonide Formulations Is Not Always Therapeutically Equivalent


While FDA-approved generics of nystatin/triamcinolone acetonide cream exist, they are not universally interchangeable from a clinical and procurement perspective. The critical differentiator lies in the excipient composition, which can significantly impact patient safety and tolerability. Specifically, the original Mycolog II Cream formulation was reformulated to exclude ethylenediamine hydrochloride, a known potent contact sensitizer [1]. However, certain generic versions, such as Myco-Triacet II Cream, continued to include this excipient, leading to reported cases of ethylenediamine hydrochloride-induced dermatitis [1]. Therefore, procurement decisions must look beyond the active pharmaceutical ingredients (APIs) and consider the full formulation to mitigate the risk of adverse events, a factor not captured by standard therapeutic equivalence ratings based solely on API bioequivalence.

Quantitative Evidence Guide: Verifiable Differentiation of Mycolog (Nystatin/Triamcinolone Acetonide) Against Comparators


Accelerated Symptom Relief: Nystatin/Triamcinolone Acetonide vs. Nystatin Monotherapy

In a multi-center, double-blind, within-patient trial (n=31) for bilateral candidal inflammation of the flexures, the nystatin/triamcinolone acetonide combination cream demonstrated a clear advantage in the rapidity of symptom relief over nystatin cream alone [1]. While both treatments achieved equivalent mycological cure rates after 14 days, the combination therapy was preferred by both patients and physicians due to a trend toward more rapid initial symptom improvement [1]. This establishes a key differentiating factor in the early treatment phase.

Clinical Trial Comparative Efficacy Cutaneous Candidiasis

Superior Cure Rates and Reduced Discomfort: Triamcinolone Acetonide/Econazole Cream vs. Nystatin Suspension

A large prospective randomized clinical trial (n=786) in patients with otomycosis directly compared triamcinolone acetonide/econazole cream (TAEC) to nystatin suspension [1]. While this comparator is not a direct 1:1 match for Mycolog, the study provides class-level inference on the benefit of combining a potent corticosteroid (triamcinolone acetonide) with an antifungal. The combination therapy (TAEC) demonstrated a statistically significant and clinically meaningful superiority over nystatin monotherapy in terms of cure rate, patient discomfort, and treatment residue.

Clinical Trial Otomycosis Comparative Efficacy Safety

Reduced Risk of Contact Dermatitis: Mycolog II vs. Generic Formulations Containing Ethylenediamine HCl

A critical and often overlooked differentiator is the excipient profile. Mycolog II Cream was reformulated to remove the potent sensitizer ethylenediamine hydrochloride. However, some generic versions, such as Myco-Triacet II Cream, still contained this excipient, leading to documented cases of allergic contact dermatitis [1]. This distinction is not evident in a standard API-focused comparison.

Formulation Excipient Safety Contact Dermatitis Allergy

Higher Patient-Reported Satisfaction: Nystatin/Triamcinolone vs. Nystatin Monotherapy

Aggregate patient-reported outcomes from a drug information website suggest a higher degree of satisfaction with the combination product compared to nystatin monotherapy. While this data is not from a controlled clinical trial, it provides valuable insight into real-world patient preference.

Patient Reported Outcomes Comparative Satisfaction Real-World Data

High-Value Application Scenarios for Mycolog (Nystatin/Triamcinolone Acetonide) in Clinical Practice and Research


Rapid Symptom Control in Acute Cutaneous Candidiasis

Mycolog is uniquely suited for cases of cutaneous candidiasis where the primary clinical challenge is the rapid reduction of severe inflammation, pruritus, and erythema. Evidence from a direct comparative trial indicates a trend towards faster symptom relief with the combination product compared to nystatin alone [1]. This makes it a preferred choice for improving patient comfort and compliance in the critical early days of therapy, potentially preventing scratching and secondary infection.

Mitigating Risk of Contact Dermatitis in Sensitized Populations

In healthcare settings or procurement for patient populations with a known or suspected history of contact dermatitis, Mycolog (specifically the ethylenediamine-free formulation) is the evidence-based choice. Clinical literature documents that certain generic versions containing ethylenediamine hydrochloride can provoke allergic reactions [1]. Procurement specialists can use this evidence to specify formulations that exclude this excipient, thereby directly mitigating the risk of iatrogenic allergic contact dermatitis and improving patient safety.

Comparative Research on Fixed-Dose Combination Formulations

Mycolog serves as a key reference standard in research evaluating the efficacy and safety of fixed-dose antifungal/corticosteroid combinations. Its long history and specific formulation make it a benchmark for studies comparing new combination therapies or novel delivery systems for cutaneous candidiasis. Researchers can leverage the existing comparative data, such as the trial against nystatin monotherapy [1], as a baseline for designing new studies or for meta-analyses investigating the class effects of these combination products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycolog

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.